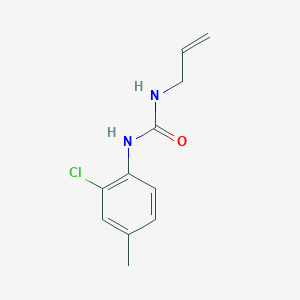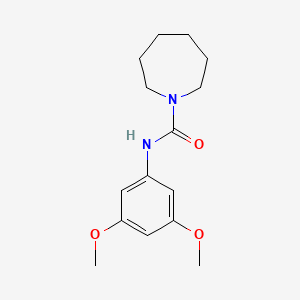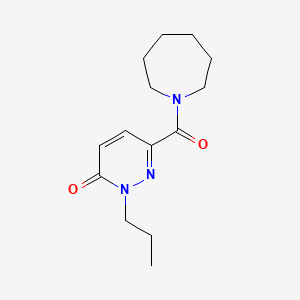
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide, also known as CMH-1, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the proteasome-associated deubiquitinase (DUB) activity, which plays a crucial role in regulating protein degradation and turnover.
Mecanismo De Acción
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide inhibits the DUB activity of the proteasome, which leads to the accumulation of polyubiquitinated proteins and the activation of the unfolded protein response (UPR). This ultimately results in the induction of apoptosis in cancer cells. Additionally, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce endoplasmic reticulum stress and autophagy, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide is its specificity for the proteasome-associated DUB activity, which makes it a useful tool for studying the role of DUBs in various cellular processes. However, its low solubility in water and tendency to form aggregates can make it difficult to work with in certain experimental settings. Additionally, its cytotoxic effects may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions. Additionally, further investigation into the mechanism of action of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide may uncover new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylphenylamine with morpholine to form N-(2-chloro-4-methylphenyl)morpholine. This intermediate is then reacted with phosgene and ammonia to yield N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been studied extensively in the context of cancer research, as DUB inhibition has been shown to have anti-tumor effects. Specifically, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-2-3-11(10(13)8-9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCEDPPYIMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)


